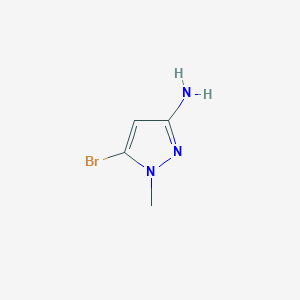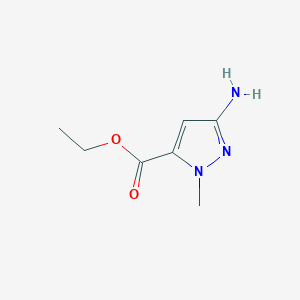
2-Amino-4'-methoxyacetophenone hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds has been described in the papers. For instance, 4-Chloro-2-hydroxyacetophenone was synthesized from 3-aminophenol through a series of reactions including acetylation, methylation, and Fries rearrangement, followed by deacetylation and diazotization, and finally a Sandmeyer reaction, achieving an overall yield of about 44% . Similarly, 4-Aminoacetophenone was synthesized from 4-hydroxyacetophenone and 2-bromo-2-methylpropanamide through Williamson etherification, Smiles rearrangement, and hydrolysis, with the best yield of 52.1% under specific reaction conditions . These methods could potentially be adapted for the synthesis of 2-Amino-4'-methoxyacetophenone hydrochloride by introducing a methoxy group at the appropriate step and forming the hydrochloride salt at the end of the synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Amino-4'-methoxyacetophenone hydrochloride has been characterized using various spectroscopic techniques. For example, the structure of 4-Aminoacetophenone was confirmed by 1H NMR and IR spectroscopy . Additionally, novel compounds with complex structures have been characterized by UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry, and their structural optimization was performed using density functional theory (DFT) calculations . These techniques could be employed to analyze the molecular structure of 2-Amino-4'-methoxyacetophenone hydrochloride, ensuring the correct placement of functional groups and the overall molecular integrity.
Chemical Reactions Analysis
The papers do not directly discuss the chemical reactions of 2-Amino-4'-methoxyacetophenone hydrochloride, but they do provide insights into the reactivity of similar compounds. For example, the presence of amino groups in the compounds studied suggests potential for further chemical modifications, such as acylation or alkylation . The methoxy group in the target compound may also influence its reactivity, potentially affecting the electron density and the stability of the molecule. The chemical reactions of the compound could be further explored through experimental studies, taking into account the influence of substituents on the acetophenone core.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Amino-4'-methoxyacetophenone hydrochloride can be predicted based on the properties of similar compounds. The presence of the amino and methoxy groups is likely to affect the compound's solubility, melting point, and boiling point. The hydrochloride salt form would also influence its solubility in water and other polar solvents. Theoretical calculations, such as DFT, could provide estimates of the compound's stability, reactivity, and other properties. The HOMO-LUMO energy gap, as discussed in the synthesis of related thiazol compounds, could give insights into the electronic properties and potential reactivity of the compound . Experimental determination of these properties would be necessary to confirm theoretical predictions and to fully understand the behavior of 2-Amino-4'-methoxyacetophenone hydrochloride.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis of 3-Aryl-6,7-dihydro-5h-pyrrolo[1,2-a]imidazoles : Research has shown the use of a-aminoacetophenone hydrochlorides, similar to 2-amino-4'-methoxyacetophenone hydrochloride, in condensation reactions with 2-methoxy-A:-pyrroline, leading to the formation of N-(4,5-dihydro-3H-pyrrole-2-yl)-a-aminoacetophenones (Demchenko et al., 1987).
Characterization and Quantum Chemical Studies : The structural parameters, thermodynamic properties, and vibrational frequencies of 2-hydroxy-4-methoxyacetophenone have been determined using DFT/B3LYP method, which could be relevant to similar compounds like 2-amino-4'-methoxyacetophenone hydrochloride (Arjunan et al., 2014).
Pyrolysis Products Identification : The compound 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride, which shares a structural similarity with 2-amino-4'-methoxyacetophenone hydrochloride, has been studied for its pyrolysis products, indicating the potential for chemical degradation studies of related compounds (Texter et al., 2018).
Analytical and Pharmaceutical Applications
Vibrational Spectroscopy and NMR Studies : Detailed spectroscopic analysis, including vibrational and NMR studies, have been conducted on compounds like 2-hydroxy-4-methoxyacetophenone, which might be relevant to the study of 2-amino-4'-methoxyacetophenone hydrochloride in understanding its chemical properties (Arjunan et al., 2014).
High-Performance Thin-Layer Chromatography-Fluorescence Detection : The determination of 2-Aminoacetophenone in wine using high-performance thin-layer chromatography suggests potential applications of related compounds like 2-amino-4'-methoxyacetophenone hydrochloride in analytical chemistry (Horlacher & Schwack, 2016).
Physiological Activity Studies : Studies on thiophenes and furans with methoxyacetophenone derivatives, similar to 2-amino-4'-methoxyacetophenone hydrochloride, have shown potential for exploring their physiological activity, which could be relevant for pharmaceutical applications (Tachibana et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-amino-1-(4-methoxyphenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-12-8-4-2-7(3-5-8)9(11)6-10;/h2-5H,6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVYWBMMOSHMRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500069 | |
| Record name | 2-Amino-1-(4-methoxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4'-methoxyacetophenone hydrochloride | |
CAS RN |
3883-94-1 | |
| Record name | 3883-94-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42439 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-1-(4-methoxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4'-methoxyacetophenone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1281863.png)


![Ethyl [(4-methylphenyl)amino]acetate](/img/structure/B1281872.png)



![2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281886.png)